molecular formula C19H22N2O2 B236324 N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

Cat. No. B236324
M. Wt: 310.4 g/mol
InChI Key: TWVHREOFJXAUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been extensively studied in the field of cancer research. It was first discovered in 2001 and has since been found to have potential therapeutic applications in a variety of diseases, including inflammation, neurodegenerative disorders, and viral infections. In

Mechanism of Action

The mechanism of action of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. It is activated in response to various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to regulate gene expression.
N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK) β subunit, which is essential for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activity of NF-κB by sequestering it in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and regulate gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis by activating caspases, a family of proteases that play a crucial role in programmed cell death. It also inhibits the expression of genes involved in cell proliferation, angiogenesis, and metastasis.
In inflammation, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 inhibits the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting the activity of NF-κB. It also reduces oxidative stress by inducing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
In neurodegenerative disorders, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 protects against neuronal damage by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It also enhances the clearance of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, by activating microglia, the immune cells of the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, such as proteasome inhibitors, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 does not affect the degradation of other proteins, making it a useful tool for studying the role of NF-κB in various biological processes.
However, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 also has some limitations for lab experiments. It is a reactive molecule that can covalently modify other proteins, leading to off-target effects. It also has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area is the investigation of the potential therapeutic applications of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems, such as nanoparticles, may improve the bioavailability and efficacy of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 in vivo.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-4-ethylbenzamide. The final step involves the reaction of N-(3-aminophenyl)-4-ethylbenzamide with butyryl chloride to form N-[3-(butyrylamino)phenyl]-4-ethylbenzamide, or N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in cancer research. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is overexpressed in many types of cancer, and its inhibition by N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.
In addition to cancer research, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has also been studied for its potential applications in inflammation, neurodegenerative disorders, and viral infections. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV) in vitro.

properties

Product Name

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-6-18(22)20-16-7-5-8-17(13-16)21-19(23)15-11-9-14(4-2)10-12-15/h5,7-13H,3-4,6H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

TWVHREOFJXAUKF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.